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Compound of Interest

Compound Name: Erythromycin A dihydrate

Cat. No.: B15564231 Get Quote

Erythromycin A is a macrolide antibiotic, first discovered in 1952, that is widely utilized for

treating a variety of bacterial infections. It is also recognized for its prokinetic properties in

managing gastroparesis. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile

—governing its absorption, distribution, metabolism, and excretion (ADME). A thorough

understanding of these processes is critical for researchers, scientists, and drug development

professionals to optimize its therapeutic use and mitigate potential adverse effects. This guide

provides an in-depth examination of the pharmacokinetics and metabolism of Erythromycin A,

supported by quantitative data, detailed experimental methodologies, and pathway

visualizations.

Pharmacokinetics: The Journey of Erythromycin A
in the Body
The pharmacokinetic properties of Erythromycin A are characterized by variable absorption,

extensive distribution, significant hepatic metabolism, and primary excretion in the bile.

Absorption
Orally administered Erythromycin A is readily absorbed from the gastrointestinal system.

However, its bioavailability is notably variable, ranging from 18% to 45%. A key factor

influencing this variability is the deactivation of erythromycin by gastric acid. To counteract this,

oral formulations are often enteric-coated or prepared as more stable salts or esters.
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Food intake can affect the absorption rate; peak plasma concentration (Cmax) is typically

achieved in about four hours when the drug is administered with food. Optimal blood levels are

generally reached when taken in a fasting state.

Parameter Value Notes Source

Oral Bioavailability 18% - 45%

Highly variable due to

gastric acid

degradation.

Time to Peak (Tmax) ~1.2 - 4 hours

Tmax is around 4

hours when taken with

food.

Peak Concentration

(Cmax)
~1.8 mcg/L

Following a 500mg

oral dose.

Area Under the Curve

(AUC)
7.3 ± 3.9 mg·h/L

Following a 500mg

oral dose.

Distribution
Once absorbed, erythromycin distributes widely throughout the body and into most bodily

fluids. It exhibits significant binding to plasma proteins, primarily alpha-1-acid glycoprotein, with

protein binding reported to be between 70% and 90%. The drug concentrates effectively in the

liver, which is also its primary site of metabolism.

Erythromycin readily diffuses into various tissues and phagocytes. This intracellular

accumulation in phagocytes is a notable characteristic, as these cells can transport the drug to

sites of infection. While it penetrates most tissues well, its concentration in spinal fluid is

generally low, though this can increase during meningitis due to inflammation of the blood-brain

barrier.
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Parameter Value Notes Source

Volume of Distribution

(Vd)
0.9 - 1.5 L/kg

Indicates wide

distribution in the

body.

Protein Binding 70% - 90%

Primarily binds to

alpha-1-acid

glycoprotein.

Metabolism
The liver is the principal site for the metabolism of Erythromycin A. The process is extensive

and mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isozyme. The

primary metabolic transformation is N-demethylation, which results in the formation of the major

metabolite, N-desmethylerythromycin.

In acidic environments like the stomach, erythromycin can be hydrolyzed into inactive anhydro

forms. These metabolites, while lacking antimicrobial activity, are significant because they can

inhibit hepatic drug oxidation, contributing to erythromycin's notable drug-drug interactions.

Crucially, Erythromycin A and its metabolites are potent inhibitors of the CYP3A4 enzyme. This

inhibition is a primary mechanism for numerous clinically significant drug interactions, as it can

slow the metabolism of other co-administered drugs that are also substrates for CYP3A4,

leading to their increased plasma concentrations and potential toxicity. Studies have shown that

a 4-day course of erythromycin treatment can produce 90% or more of the maximal inhibition of

CYP3A4.

Excretion
Erythromycin is predominantly eliminated from the body via biliary excretion. After being

metabolized in the liver, it is concentrated in the bile and subsequently excreted into the

gastrointestinal tract. Renal excretion plays a minor role, with less than 5% of an orally

administered dose being excreted in the urine.
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Parameter Value Notes Source

Elimination Half-life

(t½)
1.5 - 2.0 hours

Can increase with

repetitive dosing (e.g.,

up to 2.6 hours on day

3).

Clearance ~0.53 L/h/kg

After a 125mg

intravenous dose in

healthy subjects.

Primary Route of

Elimination
Biliary Excretion

The vast majority of

the drug is excreted in

the bile.

Metabolic Pathways and Interaction Mechanisms
The metabolism of Erythromycin A and its subsequent interaction with other drugs are primarily

centered around the CYP3A4 enzyme.
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Caption: Metabolic Pathway of Erythromycin A.

The inhibition of CYP3A4 by erythromycin is a critical mechanism underlying its drug-drug

interactions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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